6-Amino-2-chloropyridin-3-OL
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Overview
Description
6-Amino-2-chloropyridin-3-OL: is a chemical compound belonging to the class of aminopyridinols It is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloropyridin-3-OL can be achieved through various methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic method is advantageous due to its regioselectivity and efficiency in converting pyridin-2-amines and pyridin-2-ones into their hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis routes. One such method includes the chlorination of pyridine derivatives followed by amination and hydroxylation steps. The reaction conditions often involve the use of specific catalysts and controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
N-oxides: Formed through oxidation.
Amines: Resulting from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution.
Scientific Research Applications
Chemistry: 6-Amino-2-chloropyridin-3-OL is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of fused heterocycles with significant biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It has shown potential in the development of new antibiotics and antifungal agents .
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and antioxidant activities. It is a promising candidate for drug development targeting various diseases .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers with unique physical properties .
Mechanism of Action
The mechanism of action of 6-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It also modulates receptor functions by interacting with receptor proteins, leading to altered cellular responses .
Comparison with Similar Compounds
- 6-Bromo-2-chloropyridin-3-OL
- 4-Amino-6-chloropyridin-3-OL
- 6-Bromo-2-chloropyridin-3-amine
Comparison: 6-Amino-2-chloropyridin-3-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher efficacy in certain biological assays and offers better selectivity in chemical reactions .
Properties
Molecular Formula |
C5H5ClN2O |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) |
InChI Key |
BDKNFLHXTOVGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)N |
Origin of Product |
United States |
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